1H-naphtho[1,2-e][1,3]oxazin-2-ol
Overview
Description
1H-naphtho[1,2-e][1,3]oxazin-2-ol is a heterocyclic compound that belongs to the oxazine family It is characterized by a fused ring structure consisting of a naphthalene ring and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-naphtho[1,2-e][1,3]oxazin-2-ol typically involves the cyclization of naphthol derivatives with appropriate amines. One common method involves the reaction of β-naphthol with an amine and formaldehyde under acidic conditions to form the oxazine ring . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-naphtho[1,2-e][1,3]oxazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[1,2-e][1,3]oxazin-2-one derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Naphtho[1,2-e][1,3]oxazin-2-one derivatives.
Reduction: Reduced oxazine derivatives.
Substitution: Various substituted naphtho[1,2-e][1,3]oxazin-2-ol derivatives.
Scientific Research Applications
1H-naphtho[1,2-e][1,3]oxazin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-naphtho[1,2-e][1,3]oxazin-2-ol involves its interaction with specific molecular targets. For instance, in its role as an anti-inflammatory agent, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-naphtho[1,2-e][1,3]oxazin-2-one: An oxidized derivative with similar structural features.
1H-naphtho[1,2-e][1,3]oxazine-3-one: Another related compound with a different substitution pattern.
Uniqueness
1H-naphtho[1,2-e][1,3]oxazin-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-hydroxy-1,3-dihydrobenzo[f][1,3]benzoxazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-7-11-10-4-2-1-3-9(10)5-6-12(11)15-8-13/h1-6,14H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXWTJESCDKFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391773 | |
Record name | ST50991624 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59631-59-3 | |
Record name | ST50991624 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50391773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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